molecular formula C6H8F2O2 B8011799 2-Cyclobutyl-2,2-difluoroacetic acid

2-Cyclobutyl-2,2-difluoroacetic acid

Cat. No.: B8011799
M. Wt: 150.12 g/mol
InChI Key: BWBSNBKMNGVMLY-UHFFFAOYSA-N
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Description

This compound belongs to the class of α,α-difluoroacetic acids, characterized by two fluorine atoms attached to the α-carbon of the carboxylic acid group. The cyclobutyl substituent introduces steric and electronic effects distinct from other cycloalkyl or halogenated derivatives. Fluorination at the α-position is known to enhance metabolic stability and modulate acidity, making such compounds valuable in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

2-cyclobutyl-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-6(8,5(9)10)4-2-1-3-4/h4H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBSNBKMNGVMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2,2-difluoroacetic acid typically involves the introduction of the difluoroacetic acid group to a cyclobutyl precursor. One common method is the reaction of cyclobutyl derivatives with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield cyclobutyl ketones, while substitution reactions can produce a variety of substituted cyclobutyl compounds .

Scientific Research Applications

2-Cyclobutyl-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2,2-difluoroacetic acid involves its interaction with molecular targets and pathways. The difluoroacetic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

(a) 2-Cyclopropyl-2,2-difluoroacetic Acid

  • Molecular Formula : C₅H₆F₂O₂
  • Molecular Weight : 136.10 g/mol
  • CAS No.: 1557661-16-1
  • Solubility : Solubility in DMSO at 10 mM; requires sonication and heating to 37°C for dissolution. Stable at -20°C for 1 month or -80°C for 6 months .
  • Applications : Used as a building block in drug discovery, particularly for modifying pharmacokinetic properties via fluorination .

(b) 2-Cyclohexyl-2,2-difluoroacetic Acid

  • Molecular Formula : C₈H₁₂F₂O₂
  • Molecular Weight : 178.18 g/mol
  • CAS No.: 142977-61-5
Property 2-Cyclobutyl-2,2-difluoroacetic Acid <sup>*</sup> 2-Cyclopropyl-2,2-difluoroacetic Acid 2-Cyclohexyl-2,2-difluoroacetic Acid
Molecular Weight (g/mol) ~150 (estimated) 136.10 178.18
Ring Strain Moderate (cyclobutane) High (cyclopropane) Low (cyclohexane)
Solubility Likely lower than cyclopropyl analog Soluble in DMSO at 10 mM Expected to be less soluble in water
Synthetic Utility Intermediate for constrained analogs High (flexible scaffold) Used in lipophilic drug motifs

<sup></sup> *Predicted based on structural analogs.

Halogen-Substituted Difluoroacetic Acids

(a) 2-Bromo-2,2-difluoroacetic Acid

  • Molecular Formula : C₂HBrF₂O₂
  • Molecular Weight : 174.93 g/mol
  • CAS No.: 354-08-5
  • Properties: Bromine introduces electrophilicity, enhancing reactivity in cross-coupling reactions. Lower pKa (~1.5) compared to non-halogenated analogs due to electron-withdrawing effects .

(b) 2-Chloro-2,2-difluoroacetic Acid

  • Molecular Formula : C₂HClF₂O₂
  • Molecular Weight : 130.47 g/mol
  • CAS No.: 76-04-0
  • Applications : Used as a fluorinating agent in peptide synthesis and agrochemicals .
Property This compound 2-Bromo-2,2-difluoroacetic Acid 2-Chloro-2,2-difluoroacetic Acid
Reactivity Moderate (steric hindrance) High (Br is a leaving group) Moderate (Cl less reactive than Br)
Acidity (pKa) ~2.5–3.0 (estimated) ~1.5 ~1.8
Thermal Stability Higher due to cyclobutane rigidity Lower (decomposes at 224°C) Stable under standard conditions

Other Structural Variants

2-(3,3-Difluorocyclobutyl)acetic Acid

  • Molecular Formula : C₆H₈F₂O₂
  • CAS No.: 71743770 (PubChem CID)

Biological Activity

Potential Therapeutic Applications

The compound has been studied for its potential biological activities and interactions with biomolecules, with ongoing research exploring its possible therapeutic applications. While specific data on 2-Cyclobutyl-2,2-difluoroacetic acid is scarce, we can draw some insights from related compounds:

  • Antiviral Activity: Some fluorinated compounds have shown antiviral properties. For instance, β-D-2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleoside analogues and their 5′-triphosphates have demonstrated potent inhibitory effects against individual wild-type and S282T mutant HCV polymerases .
  • Enzyme Modulation: The difluoroacetic acid group can participate in hydrogen bonding and electrostatic interactions, potentially influencing the compound's reactivity and binding affinity. These interactions may modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Structural Considerations

The unique structure of this compound contributes to its biological activity:

  • Cyclobutyl Ring: The presence of the cyclobutyl ring imparts distinct steric and electronic properties, which can influence the compound's reactivity, stability, and interactions with other molecules.
  • Difluoroacetic Acid Group: This functional group plays a crucial role in the compound's biological activity. It can participate in hydrogen bonding and electrostatic interactions, potentially affecting its binding to target molecules.

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with similar compounds:

CompoundStructureKey DifferencesPotential Biological Activity
This compoundC6H8F2O2Cyclobutyl ring, two fluorine atomsUnder investigation
2-(Fluorosulfonyl)difluoroacetic acidSimilar difluoroacetic acid groupFluorosulfonyl substituent instead of cyclobutylMay have different reactivity due to fluorosulfonyl group
1,1-Difluoroacetic acidLacks cyclobutyl ringSimpler structureMay have less specific interactions due to absence of cyclobutyl ring
2-Cyclopropyl-2,2-difluoroacetic acidC5H6F2O2Cyclopropyl ring instead of cyclobutylMay have similar but distinct biological activity

Research Findings

While specific research on this compound is limited, studies on related compounds provide insights into potential biological activities:

  • Antiviral Effects: In a study on fluorinated nucleoside analogues, the 5′-triphosphate forms of certain compounds competed with natural nucleotides for binding to the active centers of viral RNA-dependent RNA polymerases (RdRp) and inhibited viral replication .
  • Metabolic Pathways: Research on similar compounds suggests that this compound might undergo metabolic transformations in cells. For instance, some nucleoside analogues are phosphorylated intracellularly to their active 5′-triphosphate forms .
  • Structure-Activity Relationship: The unique structure of this compound, particularly its cyclobutyl ring and difluoroacetic acid group, likely plays a crucial role in its biological activity. The cyclobutyl ring may influence the compound's ability to interact with specific molecular targets.

Future Research Directions

To fully elucidate the biological activity of this compound, future research should focus on:

  • Specific binding studies to identify potential molecular targets.
  • In vitro and in vivo experiments to assess its effects on various biological processes.
  • Structure-activity relationship studies to understand the importance of the cyclobutyl ring and difluoroacetic acid group.
  • Investigations into its potential as a precursor for drug development, particularly in areas where fluorinated compounds have shown promise, such as antiviral therapies.

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